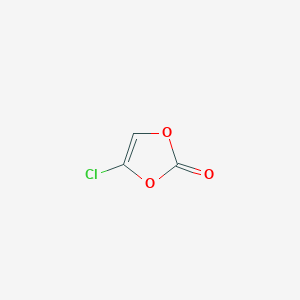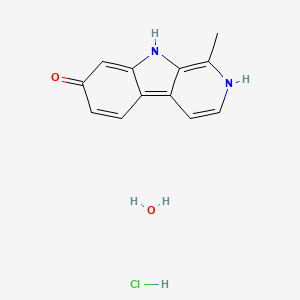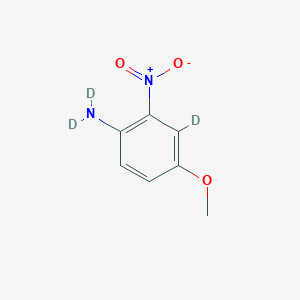
N,N,3-trideuterio-4-methoxy-2-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-2-nitroaniline-d3 is a deuterated derivative of 4-Methoxy-2-nitroaniline, an aromatic compound with the molecular formula C7H8N2O3. This compound is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to an aniline ring. The deuterated version, 4-Methoxy-2-nitroaniline-d3, is often used in scientific research for its unique isotopic properties.
Métodos De Preparación
The synthesis of 4-Methoxy-2-nitroaniline-d3 typically involves the nitration of 4-Methoxyaniline followed by the introduction of deuterium. The nitration process involves treating 4-Methoxyaniline with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The resulting 4-Methoxy-2-nitroaniline is then subjected to deuteration using deuterium oxide (D2O) or other deuterium sources under specific conditions .
Análisis De Reacciones Químicas
4-Methoxy-2-nitroaniline-d3 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Aplicaciones Científicas De Investigación
4-Methoxy-2-nitroaniline-d3 is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of isotopically labeled compounds, which are essential in studying reaction mechanisms and kinetics.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of isotopically labeled drugs for pharmacokinetic studies.
Industry: The compound is used in the production of dyes and pigments, where its isotopic labeling helps in studying the degradation and stability of these products
Mecanismo De Acción
The mechanism of action of 4-Methoxy-2-nitroaniline-d3 involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in various biochemical reactions, influencing the compound’s overall activity. The deuterium atoms in the compound provide stability and help in tracing the compound’s metabolic fate .
Comparación Con Compuestos Similares
4-Methoxy-2-nitroaniline-d3 can be compared with other similar compounds such as:
2-Methoxy-4-nitroaniline: This compound has the methoxy and nitro groups in different positions on the aniline ring, leading to different chemical properties and reactivity.
4-Amino-3-nitroanisole: This compound has an amino group instead of a methoxy group, resulting in different reactivity and applications.
2-Nitro-p-anisidine: This is another positional isomer with distinct chemical properties and uses .
4-Methoxy-2-nitroaniline-d3 stands out due to its deuterium labeling, which provides unique advantages in research applications, particularly in tracing and studying complex biochemical pathways.
Propiedades
Fórmula molecular |
C7H8N2O3 |
|---|---|
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
N,N,3-trideuterio-4-methoxy-2-nitroaniline |
InChI |
InChI=1S/C7H8N2O3/c1-12-5-2-3-6(8)7(4-5)9(10)11/h2-4H,8H2,1H3/i4D/hD2 |
Clave InChI |
QFMJFXFXQAFGBO-JJBFAFJOSA-N |
SMILES isomérico |
[2H]C1=C(C=CC(=C1[N+](=O)[O-])N([2H])[2H])OC |
SMILES canónico |
COC1=CC(=C(C=C1)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


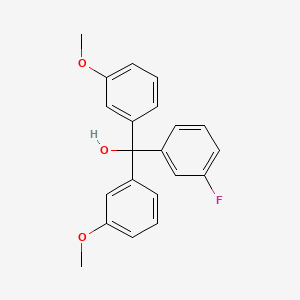
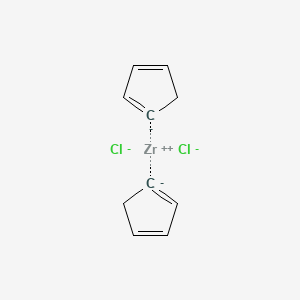
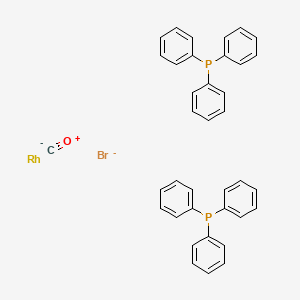
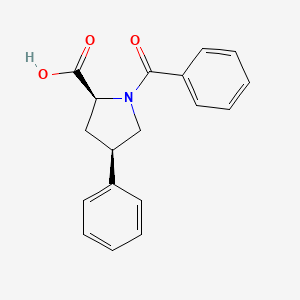
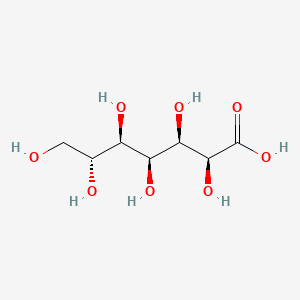
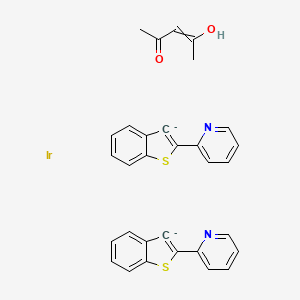

![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
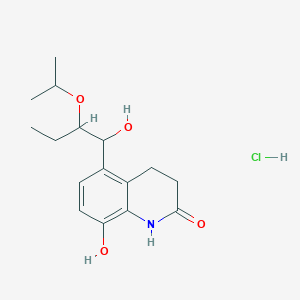
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
